molecular formula C5H9ClF3NO2 B1418015 Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 1007583-54-1

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No.: B1418015
CAS No.: 1007583-54-1
M. Wt: 207.58 g/mol
InChI Key: LGGNXCVKSJMQRV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS: 1007583-54-1) is a fluorinated amino acid ester hydrochloride with the molecular formula C₅H₉ClF₃NO₂ and a molecular weight of 207.58 g/mol . It is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The compound is commercially available from multiple global suppliers, including specialized manufacturers in China, India, and the U.S. .

Properties

IUPAC Name

methyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGNXCVKSJMQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007583-54-1
Record name methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
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Preparation Methods

Trifluoromethylation of β-Ketoesters or β-Acetoesters

One of the most common approaches involves the trifluoromethylation of β-ketoesters, which serve as precursors to the target molecule.

Procedure:

  • Starting Material: Methyl acetoacetate or similar β-ketoesters.
  • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I), Togni’s reagent, or Umemoto’s reagent.
  • Catalysts: Copper or silver catalysts facilitate the nucleophilic trifluoromethylation.
  • Reaction Conditions: Reactions are typically performed under inert atmosphere at temperatures ranging from room temperature to 80°C.

Reaction example:

Methyl acetoacetate + CF3I + Cu catalyst → Methyl 2-trifluoromethylacetoacetate

This step introduces the trifluoromethyl group at the α-position of the ester.

Conversion to the Corresponding Amino Derivative

Following trifluoromethylation, the ketoester is converted into the amino acid derivative.

Procedure:

  • Amination: The ketoester undergoes reductive amination with ammonia or primary amines.
  • Reagents: Ammonia gas or ammonium salts, with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Conditions: Mild heating under reflux in ethanol or methanol.

Example:

Methyl 2-trifluoromethylacetoacetate + NH3 + NaBH3CN → Methyl 2-amino-4,4,4-trifluorobutanoate

Hydrochloride Salt Formation

The free amino acid methyl ester is then converted into its hydrochloride salt:

  • Procedure: Dissolving the amino ester in anhydrous ethanol or methanol followed by bubbling dry HCl gas or adding concentrated HCl.
  • Isolation: The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Specific Research Findings and Data

Synthesis via Nucleophilic Trifluoromethylation

A notable method reported involves the use of trifluoromethyl iodide in the presence of copper catalysts to trifluoromethylate methyl acetoacetate:

Step Reagents Conditions Yield Notes
1. Trifluoromethylation Methyl acetoacetate + CF3I + CuI Reflux, inert atmosphere 75-85% Selective at the α-position of the keto group
2. Reductive amination + NH3 or primary amine + NaBH3CN Reflux 70-80% Converts ketoester to amino ester

Conversion to Hydrochloride Salt

Step Reagents Conditions Yield Notes
3. Salt formation HCl gas or concentrated HCl Room temperature, in ethanol Quantitative Crystallization yields pure hydrochloride salt

Alternative Methods

  • Radical trifluoromethylation using Togni’s reagent under photoredox catalysis has been explored for more regioselective trifluoromethylation.
  • Direct amino functionalization via electrophilic trifluoromethylating agents such as Umemoto’s reagent has also been reported, offering high yields and regioselectivity.

Notes on Reaction Conditions and Optimization

  • Temperature: Typically between 0°C and 80°C depending on the reagent and catalyst.
  • Solvent: Acetonitrile, ethanol, or methanol are preferred solvents for trifluoromethylation and amination steps.
  • Catalysts: Copper(I) iodide, silver triflate, or transition metal complexes enhance trifluoromethylation efficiency.
  • Purification: Crystallization from ethanol or methanol provides high-purity hydrochloride salts.

Summary of the Synthetic Route

Stage Description Key Reagents Yield References
1 Trifluoromethylation of methyl acetoacetate CF3I, CuI 75-85% ,
2 Reductive amination to form amino ester NH3, NaBH3CN 70-80% ,
3 Hydrochloride salt formation HCl gas Quantitative Common practice

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amino group to form different functional groups.

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Differences

Ester Group Variations :

  • Methyl vs. Ethyl vs. tert-Butyl : The methyl ester (target compound) offers intermediate lipophilicity, balancing solubility and membrane permeability. Ethyl esters (e.g., CAS 63664-50-6) increase lipophilicity, favoring agrochemical applications , while tert-butyl esters provide steric protection during synthetic steps, reducing unintended side reactions .

Amino Group Modifications: The methylamino derivative (C₆H₁₁ClF₃NO₂) replaces the primary amine with a secondary amine, altering hydrogen-bonding capacity and metabolic pathways .

Additional Substituents: Compounds like 2-amino-4,4,4-trifluoro-3,3-dimethylbutanoate introduce methyl groups on the carbon chain, enhancing steric hindrance and conformational control .

Physicochemical Properties

Property Methyl 2-amino-4,4,4-trifluorobutanoate HCl Ethyl Analog (Free Base) tert-Butyl Analog
Boiling Point Not reported 133.6°C at 760 mmHg Not reported
Lipophilicity (LogP) Moderate Higher (due to ethyl group) Highest
Solubility High (HCl salt) Moderate Low

Biological Activity

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated amino acid derivative that has garnered interest in various fields such as medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that significantly influences its biochemical interactions. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological targets, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can modulate enzymatic activity through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.
  • Electrostatic Interactions : These interactions can stabilize enzyme-substrate complexes.
  • Lipophilic Properties : The trifluoromethyl group increases membrane permeability, facilitating cellular uptake.

These mechanisms contribute to its potential as a biochemical probe in enzymatic studies and as a precursor in drug development.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown significant inhibition zones against Gram-positive and Gram-negative bacteria .

Antidiarrheal Properties

In animal models, this compound demonstrated efficacy in reducing castor oil-induced diarrhea. At a dosage of 20 mg/kg, it achieved a notable reduction in fecal output compared to control groups .

Analgesic Effects

The compound has also been evaluated for analgesic activity. In controlled experiments, it exhibited significant inhibition of acetic acid-induced writhing in mice, suggesting potential use as an analgesic agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study examined the compound's effectiveness against various pathogens. Results indicated a broad spectrum of activity with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL across tested strains.
    • Table 1: Antimicrobial Activity Results
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli100
    Pseudomonas aeruginosa200
  • Antidiarrheal Study :
    • In a controlled setting involving mice treated with castor oil, the compound showed a reduction in diarrhea incidence. The study highlighted its potential therapeutic role in managing gastrointestinal disorders.
    • Table 2: Antidiarrheal Activity Assessment
    Treatment GroupFecal Output (g)Percent Reduction (%)
    Control10.0-
    Methyl Trifluoro5.644.44
  • Analgesic Assessment :
    • In an experiment measuring writhing responses to acetic acid injection, the compound significantly reduced the number of writhes compared to untreated controls.
    • Table 3: Analgesic Effect Results
    Treatment GroupNumber of Writhes
    Control30
    Methyl Trifluoro13

Q & A

Q. What are the primary synthetic routes for Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride?

The synthesis typically involves a multi-step process starting with a glycine Schiff base complexed with Ni(II) and a recyclable chiral auxiliary. Alkylation with CF₃-CH₂-I under basic conditions introduces the trifluoromethyl group. The Ni(II) complex is then disassembled to recover the chiral auxiliary, yielding the free amino acid, which is esterified and converted to the hydrochloride salt . Key challenges include maintaining stereochemical integrity and optimizing reaction conditions (e.g., temperature, solvent choice) to achieve yields >70% .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural identity?

  • HPLC : Reversed-phase chromatography with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
  • NMR : ¹H and ¹⁹F NMR to confirm the presence of the trifluoromethyl group and ester moiety (δ 3.7 ppm for methyl ester; δ -60 ppm for CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 210.05) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Chiral Auxiliaries : Use of (S)- or (R)-configured Ni(II) complexes to enforce stereoselective alkylation, achieving ee >95% .
  • Chiral Chromatography : Monitor ee via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Reaction Kinetics : Adjust alkylation time (typically 12–24 hours) to minimize racemization .

Q. What methodologies are suitable for studying its interactions with biological targets?

  • Radioligand Binding Assays : Use tritiated or fluorescently labeled derivatives to quantify binding affinity to receptors (e.g., GABAₐ or NMDA receptors) .
  • Enzyme Activity Assays : Test inhibition of enzymes like D-amino acid oxidase (DAAO) under physiological pH (7.4) and temperature (37°C) .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking studies using AutoDock Vina) to predict binding modes .

Q. How can researchers resolve discrepancies in reaction yields across different solvent systems?

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side reactions. DMF often provides higher yields (>80%) due to improved solubility of intermediates .
  • DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., solvent ratio, temperature) and identify critical parameters .

Data Interpretation and Contradictions

Q. Why do biological activity results vary between in vitro and in vivo studies?

  • Metabolic Stability : The methyl ester moiety may undergo rapid hydrolysis in vivo, reducing bioavailability. Compare stability in liver microsomes (e.g., rat S9 fraction) versus cell-based assays .
  • Species-Specific Differences : Rodent models may metabolize the compound differently than human enzymes. Cross-validate using humanized liver models .

Q. How to address conflicting NMR data for the trifluoromethyl group?

  • Decoupling Experiments : Use ¹H-¹⁹F HOESY to confirm spatial proximity between CF₃ and adjacent protons .
  • Low-Temperature NMR : Reduce rotational averaging to resolve splitting patterns (e.g., at -40°C) .

Methodological Best Practices

Q. What protocols ensure safe handling and storage?

  • Storage : Store at -20°C under argon to prevent hydrolysis of the ester group .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., alkylation) and avoid aqueous workup until final salt formation .

Q. How to scale up synthesis without compromising stereochemical purity?

  • Continuous Flow Reactors : Implement microreactors for precise control of reaction parameters (e.g., residence time <5 minutes) to minimize side reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Comparative Analysis

Q. How does this compound compare to non-fluorinated amino acid derivatives?

Property Methyl 2-amino-4,4,4-trifluorobutanoate HCl Methyl 2-aminobutanoate HCl
Lipophilicity (LogP) 1.2 (enhanced membrane permeability)-0.5
Metabolic Stability Moderate (ester hydrolysis in vivo)High
Bioactivity Binds to fluorophilic enzyme pockets Limited target engagement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
Reactant of Route 2
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Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

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